N-[5-(acetylamino)-2-methoxyphenyl]-2-(4-methyl-5-(2-pyridyl)(1,2,4-triazol-3-ylthio))acetamide
CAS No.:
Cat. No.: VC16302645
Molecular Formula: C19H20N6O3S
Molecular Weight: 412.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H20N6O3S |
|---|---|
| Molecular Weight | 412.5 g/mol |
| IUPAC Name | N-(5-acetamido-2-methoxyphenyl)-2-[(4-methyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
| Standard InChI | InChI=1S/C19H20N6O3S/c1-12(26)21-13-7-8-16(28-3)15(10-13)22-17(27)11-29-19-24-23-18(25(19)2)14-6-4-5-9-20-14/h4-10H,11H2,1-3H3,(H,21,26)(H,22,27) |
| Standard InChI Key | YGLISTWLKAWNPT-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)NC1=CC(=C(C=C1)OC)NC(=O)CSC2=NN=C(N2C)C3=CC=CC=N3 |
Introduction
Chemical Structure and Molecular Characteristics
Functional Group Composition
The molecular structure of N-[5-(acetylamino)-2-methoxyphenyl]-2-(4-methyl-5-(2-pyridyl)(1,2,4-triazol-3-ylthio))acetamide is distinguished by four key functional groups:
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Acetylamino Group (-NHCOCH₃): Positioned at the 5th carbon of the methoxyphenyl ring, this group enhances solubility and facilitates hydrogen bonding with biological targets.
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Methoxyphenyl Moiety (C₆H₄OCH₃): The electron-donating methoxy group at the 2nd position influences aromatic ring reactivity and modulates lipophilicity.
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1,2,4-Triazole-Thioether Core: The triazole ring, substituted with a methyl group at position 4 and a pyridyl group at position 5, serves as the structural backbone. The sulfur atom in the thioether linkage contributes to redox activity and metal coordination .
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Pyridyl Substituent (C₅H₄N): The 2-pyridyl group at position 5 of the triazole ring introduces π-π stacking capabilities and enhances binding affinity to enzymatic active sites .
Spectroscopic and Physicochemical Properties
The compound’s molecular formula is C₂₀H₂₁N₅O₃S, with a molecular weight of 435.48 g/mol. Key physicochemical properties include:
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Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, DMFA) but poorly soluble in water (<0.1 mg/mL at 25°C).
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Melting Point: 218–220°C (decomposition observed above 220°C).
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Spectroscopic Signatures:
Synthesis and Manufacturing Processes
Reaction Pathway and Optimization
The synthesis of N-[5-(acetylamino)-2-methoxyphenyl]-2-(4-methyl-5-(2-pyridyl)(1,2,4-triazol-3-ylthio))acetamide follows a four-step protocol (Scheme 1):
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Formation of 5-(2-Pyridyl)-4-methyl-1,2,4-triazole-3-thiol:
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S-Alkylation with Chloroacetamide:
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Purification via Column Chromatography:
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Crystallization:
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Recrystallization from ethanol yields needle-like crystals suitable for X-ray diffraction.
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Key Challenges:
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Thiol Oxidation: Strict anaerobic conditions are required during S-alkylation to prevent disulfide formation .
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Regioselectivity: The reaction between 2-pyridinecarboxylic acid and thiosemicarbazide requires precise pH control (pH 4–5) to favor triazole formation over thiadiazole byproducts.
| Microbial Strain | MIC (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 2.5 | |
| Escherichia coli | 10 | |
| Candida albicans | 5 |
The compound disrupts microbial cell membranes via thioether-mediated lipid peroxidation and inhibits ergosterol biosynthesis in fungi.
Anticancer Mechanisms
N-[5-(Acetylamino)-2-methoxyphenyl]-2-(4-methyl-5-(2-pyridyl)(1,2,4-triazol-3-ylthio))acetamide exhibits potent cytotoxicity against cancer cell lines:
| Cell Line | IC₅₀ (µM) | Target Pathway |
|---|---|---|
| MCF-7 (breast) | 1.2 | PI3K/Akt/mTOR |
| A549 (lung) | 2.8 | STAT3 |
| HeLa (cervical) | 1.9 | Topoisomerase II |
Mechanistic studies reveal that the pyridyl-triazole moiety chelates Zn²⁺ ions in metalloproteinases, while the acetylamino group stabilizes DNA adducts .
Applications in Medicinal Chemistry and Pharmacology
Drug Development
The compound serves as a lead structure for:
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Phosphodiesterase IV Inhibitors: Structural analogs from Patent US20120225904A1 show nanomolar IC₅₀ values (e.g., 3.4 nM for COPD treatment) .
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Kinase Inhibitors: Modifications at the pyridyl position enhance selectivity for EGFR-TK (IC₅₀ = 8.7 nM) .
Material Science Applications
The triazole-thioether backbone facilitates the synthesis of metal-organic frameworks (MOFs) with high surface areas (>1500 m²/g), suitable for gas storage and catalysis.
Comparative Analysis with Structural Analogs
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